molecular formula C20H28N2O B6054640 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane

2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane

Katalognummer B6054640
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: GOXWPKYNPKSMRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane, also known as SR-1555, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and biological activities.

Wirkmechanismus

The mechanism of action of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane involves the inhibition of the Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane inhibits this pathway by binding to the active site of Akt, preventing its activation and downstream signaling. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and neuroprotective effects. 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory markers in various cell types. Furthermore, 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a promising candidate for the development of novel cancer therapies. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings. Additionally, the mechanism of action of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane is not fully understood, which can make it challenging to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the development and optimization of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane as a potential therapeutic agent. One area of research is the development of novel formulations and delivery systems to improve the solubility and bioavailability of this compound. Another area of research is the identification of the specific molecular targets and downstream signaling pathways involved in the anti-cancer and anti-inflammatory effects of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. This can help to optimize its therapeutic potential and minimize potential side effects. Additionally, further studies are needed to investigate the potential applications of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.

Synthesemethoden

The synthesis of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane involves a multi-step reaction sequence, starting from commercially available starting materials. The first step involves the reaction of 2,3-dihydro-1H-inden-2-amine with ethyl acrylate to form a key intermediate. This intermediate undergoes a series of reactions, including a Michael addition, cyclization, and reduction, to yield the final product, 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. The synthesis of this compound has been reported in several scientific journals, and the procedure has been optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential applications in the field of cancer therapy. Several studies have reported that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The mechanism of action of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. In addition to its anti-cancer activity, 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases.

Eigenschaften

IUPAC Name

1-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-2-7-19(23)22-15-12-20(17-22)11-6-13-21(16-20)14-10-18-8-4-3-5-9-18/h2-5,8-9H,1,6-7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXWPKYNPKSMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)N1CCC2(C1)CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.